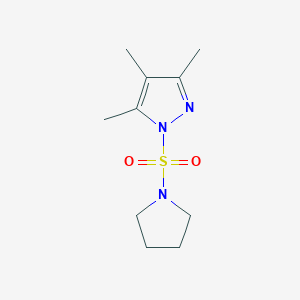![molecular formula C9H13ClN2O2S B500271 [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine CAS No. 196879-70-6](/img/structure/B500271.png)
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMA and has a molecular formula of C9H13ClN2O2S. The compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine is not fully understood. However, it has been suggested that the compound inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and respiration. Inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which are essential for the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound also inhibits the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions. In addition, this compound has been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine has several advantages for lab experiments. The compound is easy to synthesize and is commercially available. It has been extensively studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the compound has some limitations. It is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, the compound has not been extensively studied for its toxicity, and its long-term effects are not fully understood.
Direcciones Futuras
There are several future directions for the study of [(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine. One direction is the study of its toxicity and long-term effects. Another direction is the synthesis of analogs of the compound with improved solubility and anticancer properties. The compound can also be used as a building block for the synthesis of various compounds with potential applications in medicine and material science. In addition, the compound can be studied for its potential applications in agriculture, such as the development of new pesticides and herbicides.
Conclusion:
This compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and agriculture. The compound has been extensively studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound inhibits the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions. The compound has some advantages for lab experiments, such as its ease of synthesis and availability, but also has some limitations, such as its low solubility in water. There are several future directions for the study of this compound, including the study of its toxicity and long-term effects, the synthesis of analogs with improved properties, and its potential applications in agriculture.
Métodos De Síntesis
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine is synthesized using various methods. One of the most common methods is the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield. Other methods include the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with dimethylamine hydrochloride in the presence of a base such as sodium carbonate.
Aplicaciones Científicas De Investigación
[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine has potential applications in various fields such as medicinal chemistry, material science, and agriculture. The compound has been studied extensively for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been studied for its antibacterial and antifungal properties. In addition, this compound has been used as a building block for the synthesis of various compounds.
Propiedades
IUPAC Name |
2-chloro-4-(dimethylsulfamoylamino)-1-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-4-5-8(6-9(7)10)11-15(13,14)12(2)3/h4-6,11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPBFRBZBNIIGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)N(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

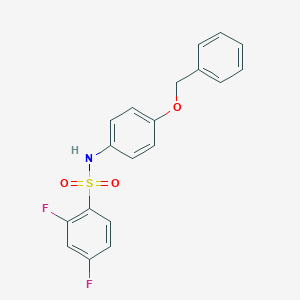
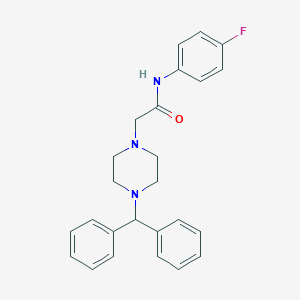
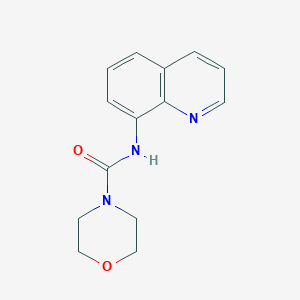
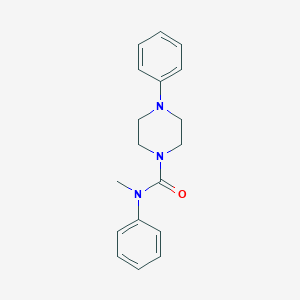
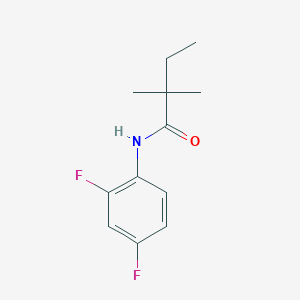


![2,2-dimethyl-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B500202.png)
![1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B500203.png)

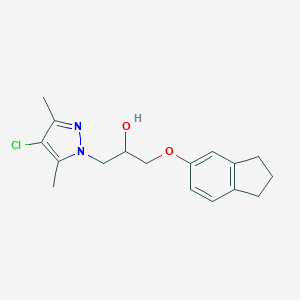
![5,6-dimethyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B500209.png)
